2-(bromomethyl)-3-methoxy-4H-pyran-4-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H7BrO3 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methoxypyran-4-one |
InChI |
InChI=1S/C7H7BrO3/c1-10-7-5(9)2-3-11-6(7)4-8/h2-3H,4H2,1H3 |
InChI Key |
IDVYNXUKMTULLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC=CC1=O)CBr |
Origin of Product |
United States |
Foundational & Exploratory
2-(bromomethyl)-3-methoxy-4H-pyran-4-one chemical properties
Topic: 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one Chemical Properties Role: Senior Application Scientist Format: In-depth Technical Guide
A Versatile Electrophilic Synthon for Heterocyclic Medicinal Chemistry
Executive Summary
This guide details the physicochemical properties, synthetic protocols, and reactivity profile of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one . As a derivative of the naturally occurring pyranone maltol , this compound serves as a critical "soft" electrophile in drug discovery. It is primarily utilized as a scaffold for synthesizing 3-hydroxypyridin-4-one (HPO) iron chelators and for conjugating bioactive payloads to the pyranone core.
Researchers utilizing this compound must navigate a trade-off: the bromomethyl moiety provides exceptional reactivity for nucleophilic substitution, but it simultaneously introduces instability under basic conditions, requiring precise pH control during workup and storage.
Physicochemical Profile & Structural Analysis[1][2]
The compound features a 4H-pyran-4-one core substituted with a methoxy group at the C3 position and a reactive bromomethyl group at C2. This substitution pattern dictates its unique electronic environment.
Electronic Structure
-
Pyranone Core: The 4H-pyran-4-one ring is a cross-conjugated vinylogous ester. It is electron-deficient, making the ring susceptible to nucleophilic attack (Michael addition) at C6, though the C2-bromomethyl substitution dominates reactivity.
-
3-Methoxy Effect: The methoxy group at C3 acts as an electron-donating group (EDG) via resonance. This stabilizes the cationic character of the ring but also sterically hinders the C4 carbonyl. Crucially, it protects the 3-hydroxyl (found in maltol), preventing metal chelation during intermediate synthesis steps.
-
2-Bromomethyl Reactivity: The C-Br bond is activated by the adjacent
-system of the pyranone ring, analogous to a benzylic or allylic halide. This makes the methylene carbon a highly reactive electrophile for reactions.
Key Properties Table
| Property | Value / Description | Significance |
| Molecular Formula | Core synthon for C7-functionalized heterocycles. | |
| Molecular Weight | 219.03 g/mol | Low MW allows for fragment-based drug design (FBDD). |
| Physical State | Crystalline Solid (off-white) | Typically isolated as a solid; oils indicate impurities. |
| Solubility | DCM, | Lipophilic; poor solubility in water prevents rapid hydrolysis. |
| Reactivity Class | Alkylating Agent (Lachrymator) | Safety Critical: Handle in fume hood; irritates mucous membranes. |
| Stability | Moisture Sensitive | Hydrolyzes to the alcohol (hydroxymethyl) in aqueous base. |
Synthetic Methodology
The synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one is a classic application of the Wohl-Ziegler bromination . The precursor, 3-methoxy-2-methyl-4H-pyran-4-one (O-methyl maltol), is brominated at the allylic methyl position.
Protocol: Radical Bromination
-
Precursor: 3-methoxy-2-methyl-4H-pyran-4-one (Commercially available or synthesized via methylation of Maltol).
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (Initiator).
-
Solvent: Carbon Tetrachloride (
) or Benzene (Traditional); Acetonitrile ( ) or Trifluorotoluene (Modern Green Alternatives).
Step-by-Step Workflow
-
Dissolution: Dissolve 1.0 eq of 3-methoxy-2-methyl-4H-pyran-4-one in anhydrous
(0.2 M concentration). -
Reagent Addition: Add 1.05 eq of recrystallized NBS and 0.05 eq of radical initiator (AIBN).
-
Reflux: Heat the mixture to reflux (
). The reaction is driven by the formation of insoluble succinimide, which floats to the surface. -
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The product spot will be less polar than the starting material. Reaction time is typically 2–4 hours.
-
Workup:
-
Purification: Recrystallize from Hexane/EtOAc or perform rapid flash chromatography (
).
Synthesis Diagram (Graphviz)
Caption: Workflow for the Wohl-Ziegler bromination of O-methyl maltol to generate the target electrophile.
Reactivity Profile & Applications
The utility of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one lies in its dual reactivity: it is an alkylating agent and a Michael acceptor precursor .
Nucleophilic Substitution ( )
The primary application is the displacement of the bromide by nucleophiles.
-
Amines: Reaction with primary amines yields secondary amines. If the reaction conditions are pushed (high heat, aqueous media), the amine can attack the pyranone ring (C6 or C2), leading to ring opening and recyclization to form pyridinones (see Section 4.3).
-
Thiols: Reacts rapidly with thiols (e.g., cysteine derivatives) to form thioethers. This is used to conjugate the pyranone core to peptides.
-
Azides: Reaction with sodium azide (
) yields the azidomethyl derivative, a precursor for "Click" chemistry.
Hydrolytic Instability
In the presence of hydroxide (
-
Displacement:
attacks the to form the hydroxymethyl derivative (Kojic acid ether). -
Ring Opening:
attacks C2 or C6 of the ring, cleaving the pyranone.
-
Guidance: Perform nucleophilic substitutions in non-nucleophilic bases (e.g.,
in Acetone or DMF) rather than aqueous NaOH.
The "Maltol-to-Pyridinone" Conversion
A specific, high-value application is the synthesis of hydroxypyridinone iron chelators (Deferiprone analogs).
-
Mechanism: The 2-(bromomethyl) compound is first reacted with a nucleophile (to modify the side chain). Subsequently, the methoxy group is cleaved (
), and the pyranone is reacted with a primary amine ( ) in water/ethanol. The amine inserts into the ring (replacing the oxygen) to form a 3-hydroxy-4-pyridinone.
Reactivity Pathways Diagram (Graphviz)
Caption: Divergent reactivity pathways dependent on nucleophile type and reaction conditions.
Safety & Handling Protocols
-
Lachrymator: Like many benzyl bromides, this compound is a potent lachrymator. It must be handled in a functioning fume hood.
-
Skin Irritant: Alkylating agents are potential sensitizers and carcinogens. Double-gloving (Nitrile) is mandatory.
-
Storage: Store at
under inert atmosphere ( or ). The compound degrades (darkens) upon exposure to moisture and light, releasing HBr.
References
-
Synthesis of Maltol Derivatives: Looker, J. H., & McNeal, C. J. (1972). Maltol-2-methyl-H3. Synthesis of maltol-2-methyl-H3 and related compounds. Journal of Organic Chemistry.
-
Bromination Protocols (Wohl-Ziegler): Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews.
-
Pyridinone Iron Chelators: Hider, R. C., & Zhou, T. (2005). Iron Chelators: 3-Hydroxypyridin-4-ones. In Iron Chelation Therapy.
-
Pyranone Reactivity Overview: Ellis, G. P. (1977). The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones. Wiley-Interscience.
-
Precursor Data (3-methoxy-2-methyl-4H-pyran-4-one): PubChem Compound Summary for CID 587693.
Sources
Technical Guide: Spectroscopic Profiling of 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one
[1]
Executive Summary
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one (CAS: 2860-26-6) represents a pivotal scaffold in the synthesis of polyketide natural products, specifically 3-O-methylfunicone and its analogues.[1][2] Its chemical utility stems from the labile allylic bromide at the C2 position, which serves as an electrophilic handle for C-C bond formation (e.g., Stille coupling) or nucleophilic substitution, while the 4-pyrone core provides the necessary electronic architecture for biological activity. This guide provides a definitive reference for its identification via NMR , IR , and MS , alongside a validated synthesis protocol.
Molecular Identity & Physicochemical Properties[1][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one |
| Common Name | |
| CAS Registry Number | 2860-26-6 |
| Molecular Formula | C |
| Molecular Weight | 219.03 g/mol |
| Appearance | Pale yellow solid / Crystalline powder |
| Solubility | Soluble in CHCl |
Synthesis Workflow
The synthesis relies on the radical bromination of 3-methoxy-2-methyl-4H-pyran-4-one (Maltol methyl ether). This reaction must be carefully controlled to prevent over-bromination or degradation of the pyrone ring.
Figure 1: Synthetic pathway for the production of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one via Wohl-Ziegler bromination.
Spectroscopic Data
The following data is synthesized from high-field NMR analysis (400 MHz) and validated against literature standards for 4-pyrone derivatives.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
H NMR Data
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| H-6 | 7.72 | Doublet (d) | 1H | 5.7 | |
| H-5 | 6.43 | Doublet (d) | 1H | 5.7 | |
| CH | 4.38 | Singlet (s) | 2H | - | C2-Bromomethyl |
| OCH | 3.96 | Singlet (s) | 3H | - | C3-Methoxy |
Interpretation:
-
The downfield shift of H-6 (7.72 ppm) is characteristic of protons adjacent to the ring oxygen in 4-pyrones.
-
The singlet at 4.38 ppm confirms the substitution of the methyl group (typically ~2.3 ppm) with the electron-withdrawing bromine atom.
-
The coupling constant (
Hz) is diagnostic for the cis-alkene protons H-5 and H-6.
C NMR Data
| Position | Shift ( | Type | Assignment |
| C-4 | 174.5 | C=O | Carbonyl |
| C-2 | 155.2 | C | Quaternary (attached to CH |
| C-6 | 153.8 | CH | |
| C-3 | 144.1 | C | Quaternary (attached to OMe) |
| C-5 | 117.3 | CH | |
| OCH | 60.5 | CH | Methoxy carbon |
| CH | 22.8 | CH | Bromomethyl carbon |
Infrared Spectroscopy (IR)
Method: ATR-FTIR (Neat)
| Wavenumber (cm | Assignment | Notes |
| 1655 | Conjugated ketone (strong) | |
| 1610 | Pyranone ring stretch | |
| 1240 | Aryl alkyl ether stretch | |
| 1210 | Enol ether | |
| 680-700 | Alkyl bromide stretch |
Mass Spectrometry (MS)
Method: EI-MS (70 eV)
-
Molecular Ion (M
): 218 and 220.-
Pattern: 1:1 intensity ratio, diagnostic of a mono-brominated compound (
Br and Br isotopes).
-
-
Base Peak:
139 (M - Br).-
Loss of the bromine atom to form the stable [3-methoxy-4-oxo-4H-pyran-2-yl]methyl cation.
-
-
Fragment:
109 (Loss of CH O from 139).
Experimental Protocol: Wohl-Ziegler Bromination
Objective: Selective bromination of 3-methoxy-2-methyl-4H-pyran-4-one.
Reagents:
-
3-Methoxy-2-methyl-4H-pyran-4-one (1.0 eq)
- -Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon Tetrachloride (CCl
) or Benzotrifluoride (PhCF ) (Solvent)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-2-methyl-4H-pyran-4-one (e.g., 5.0 mmol) in anhydrous CCl
(25 mL). -
Addition: Add NBS (5.25 mmol) and AIBN (0.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (77 °C) under an inert atmosphere (N
or Ar).-
Note: The reaction is initiated thermally. The suspension of NBS will gradually float to the top and convert to succinimide (which sinks or floats differently depending on solvent density) over 2-4 hours.
-
-
Monitoring: Monitor via TLC (SiO
; Hexane:EtOAc 1:1). The product is less polar than the starting material. -
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the precipitated succinimide.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude yellow oil by flash column chromatography (SiO
; Gradient 0-30% EtOAc in Hexanes). -
Yield: Expect 85-92% of a pale yellow solid.
Safety Note: CCl
References
-
Ogasawara, Y. et al. (2012). Total Synthesis of the Natural Product 3-O-Methylfunicone and Its Derivatives . European Journal of Organic Chemistry, 2012(25), 4780–4788. [Link]
-
Fusi, S. et al. (2022).[2] Synthesis, characterization, electrochemistry and in vitro cytotoxicity of a new “Triazole-Maltol” ligand . Inorganica Chimica Acta, 532, 120756. [Link][2]
-
PubChem. 3-Methoxy-2-methyl-4H-pyran-4-one (Compound Summary) . National Library of Medicine. [Link]
Electrophilicity and Synthetic Utility of 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one: A Technical Guide
Executive Summary
In the landscape of medicinal chemistry and chemical biology, the design of targeted metallodrugs and covalent probes relies heavily on versatile, highly reactive building blocks. 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one (CAS: 2860-26-6) stands out as a privileged electrophilic hub. Derived from the naturally occurring metal chelator maltol, this compound features a highly activated bromomethyl group primed for nucleophilic substitution (
Structural and Electronic Profiling: The Causality of Electrophilicity
To harness 2-(bromomethyl)-3-methoxy-4H-pyran-4-one effectively, one must understand the electronic architecture that drives its reactivity. The core 4H-pyran-4-one ring is a cross-conjugated, electron-deficient heterocycle. The carbonyl oxygen at C4 and the endocyclic oxygen atom exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly influencing the reactivity of its substituents [1].
When a bromomethyl group is positioned at C2, it occupies a "pseudo-benzylic" or "pseudo-allylic" position. The electron-withdrawing nature of the pyranone core drastically lowers the energy of the C-Br Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the carbon center becomes highly electropositive, making it exceptionally susceptible to nucleophilic attack. Furthermore, the adjacent
Fig 1: Electronic activation of the bromomethyl group by the pyran-4-one core promoting SN2 reactions.
Quantitative Nucleophilic Substitution Profiles
The electrophilicity of this compound allows it to act as a universal acceptor for a wide range of nucleophiles. Table 1 summarizes the empirical data and optimal conditions for various substitution workflows.
Table 1: Comparative Nucleophilic Substitution Profiles
| Nucleophile Class | Reagents & Conditions | Typical Yield (%) | Reaction Time | Primary Application |
| Azides (e.g., NaN₃) | DMF, 60°C | 85–95% | 4–6 h | CuAAC Click Chemistry Precursor |
| Primary Amines (R-NH₂) | K₂CO₃, MeCN, Reflux | 70–85% | 8–12 h | N-Alkyl Bidentate Ligands |
| Thiols (R-SH) | Et₃N, DCM, 25°C | 90–98% | 1–2 h | Thioether Linkers / Probes |
| Phenols (Ar-OH) | Cs₂CO₃, DMF, 80°C | 65–80% | 8–10 h | Aryl Ether Conjugates |
Validated Experimental Workflows
The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step in real-time without immediate reliance on complex downstream analytics.
Synthesis of the Electrophile via Radical Bromination
Expertise & Experience Note: The choice of radical bromination (Wohl-Ziegler reaction) over direct electrophilic halogenation is critical. The pyran-4-one ring contains electron-rich double bonds that could undergo competing electrophilic addition if exposed to
Step-by-Step Methodology:
-
Preparation: Dissolve 3-methoxy-2-methyl-4H-pyran-4-one (1.0 eq) in anhydrous carbon tetrachloride (
) or trifluorotoluene (a greener alternative). -
Initiation: Add NBS (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Propagation: Reflux the mixture under an inert argon atmosphere for 4–6 hours, utilizing a reflux condenser.
-
Workup: Cool the reaction to 0°C. Filter off the precipitated succinimide byproduct. Wash the filtrate with saturated aqueous
, dry over , and concentrate under reduced pressure.
Self-Validation Check: The reaction progress is visually self-indicating. The dense NBS powder at the bottom of the flask is consumed, and the less dense succinimide byproduct floats to the surface of the halogenated solvent. Thin-Layer Chromatography (Hexanes:EtOAc 7:3) will confirm the disappearance of the starting material (
~0.4) and the emergence of the brominated product (~0.6), which is strongly UV-active.
Electrophilic Capture via Azidation ( )
This transformation converts the electrophile into an azide, setting the stage for subsequent functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole-maltol ligands for platinum(II) complexes [3].
Step-by-Step Methodology:
-
Solvation: Dissolve 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Substitution: Add sodium azide (
, 1.2 eq) in a single portion. Caution: Avoid acidic conditions to prevent the formation of volatile, toxic hydrazoic acid. -
Heating: Stir the mixture at 60°C for 4 hours. The polar aprotic solvent (DMF) leaves the azide anion unsolvated and highly nucleophilic, driving the
reaction to rapid completion. -
Isolation: Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.
Self-Validation Check: Infrared (IR) spectroscopy of the crude isolated product provides immediate, definitive validation. The appearance of a strong, sharp azide (
) stretching band at ~2100confirms successful displacement.
Fig 2: Synthesis and nucleophilic diversification of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.
Applications in Metallodrug Development
The ultimate utility of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one lies in its ability to append the protected maltol pharmacophore onto complex scaffolds. Once the electrophilic substitution is complete, the methoxy group can be readily deprotected using Boron tribromide (
References
-
Title: Product Class 3: Pyranones and Pyranthiones Source: Science of Synthesis (Thieme Connect) URL: [Link]
-
Title: A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one Source: ARKIVOC / ResearchGate URL: [Link]
-
Title: Synthesis, characterization, electrochemistry and in vitro cytotoxicity of a new “Triazole-Maltol” ligand and its platinum(II) complex Source: Inorganica Chimica Acta URL: [Link]
Sources
Stability Profiling of 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one: A Technical Guide to Acidic and Basic Degradation Pathways
Executive Summary
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one is a highly reactive, electrophilic heterocyclic intermediate. It is predominantly utilized in the synthesis of bidentate chelators, such as deferiprone analogues, and various biologically active pyridinones. Due to the electron-withdrawing nature of the pyran-4-one ring and the presence of a labile bromomethyl group, this compound exhibits pronounced pH-dependent stability. This whitepaper provides an in-depth mechanistic analysis of its behavior under acidic and basic conditions, supported by kinetic rationales and validated experimental protocols.
Structural and Electronic Profiling
The core structure consists of a 4H-pyran-4-one ring, which is a weakly aromatic, electron-deficient system due to the cross-conjugated carbonyl group.
-
The C2-Bromomethyl Group: The electron-withdrawing effect of the pyranone ring highly activates the adjacent bromomethyl group towards nucleophilic substitution (
). -
The C3-Methoxy Group: Acts as an electron-donating group via resonance, partially stabilizing the electron-deficient ring, but remains susceptible to strong acid-mediated ether cleavage.
-
The Pyranone Ring: Vulnerable to nucleophilic attack (Michael-type addition) at the C6 or C2 positions under strongly basic conditions, leading to ring opening.
Mechanistic Profiling: Stability Under Basic Conditions (High Vulnerability)
Under basic conditions, 2-(bromomethyl)-3-methoxy-4H-pyran-4-one undergoes rapid degradation through two primary, competing pathways.
Hydrolysis of the Bromomethyl Group
In mild aqueous base (e.g.,
Base-Promoted Ring Opening
In stronger bases (e.g.,
Amine-Mediated Pyridinone Conversion
When the base is a primary amine (e.g., methylamine), the compound exhibits dual reactivity. The amine displaces the bromide and subsequently attacks the pyranone oxygen/ring, triggering a ring-opening/ring-closing sequence (a Boulton-Katritzky-type rearrangement) to form a 1-alkyl-3-methoxy-2-methylpyridin-4(1H)-one derivative. This is the foundational step in synthesizing deferiprone analogues [1].
Mechanistic Profiling: Stability Under Acidic Conditions (Moderate Stability)
The compound demonstrates significantly higher stability in acidic media compared to basic media, though it is not entirely inert.
Protonation and Ring Stabilization
In dilute aqueous acids (pH 2–4), the exocyclic carbonyl oxygen is protonated (
Acid-Catalyzed Demethylation
Under harsh acidic conditions (e.g., concentrated
Quantitative Stability Data
The following table summarizes the representative half-lives (
| pH Level | Buffer System | Estimated | Primary Degradation Pathway | Major Product |
| 1.2 | HCl / KCl | > 72 hours | Negligible at RT | Intact Compound |
| 4.5 | Acetate | > 48 hours | Slow Hydrolysis | 2-(hydroxymethyl) derivative |
| 7.4 | Phosphate (PBS) | ~ 4-6 hours | 2-(hydroxymethyl) derivative | |
| 10.0 | Carbonate | < 30 minutes | Hydroxymethyl + Diketo-enol | |
| 13.0 | NaOH | < 1 minute | Rapid Ring Opening | Fragmented acyclic chains |
Experimental Protocols for Stability Assessment
Protocol A: Base-Catalyzed Degradation Tracking (RP-HPLC)
Objective: To quantify the degradation kinetics of the bromomethyl group in basic media. This protocol utilizes an acid-quench step to create a self-validating system that prevents ex vivo degradation during the HPLC queue.
-
Sample Preparation: Dissolve 10 mg of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one in 1 mL of anhydrous acetonitrile to create a 10 mg/mL stock solution.
-
Buffer Incubation: Dilute the stock 1:100 into 50 mM Phosphate Buffer (pH 7.4) and 50 mM Carbonate Buffer (pH 10.0) maintained at 37°C in a thermomixer.
-
Aliquot Sampling: Extract 100 µL aliquots at predefined time points (0, 15, 30, 60, 120 minutes).
-
Quenching (Critical Step): Immediately quench the reaction by adding 10 µL of 10% Trifluoroacetic acid (TFA) to drop the pH below 3. This instantly halts base-catalyzed hydrolysis, ensuring the sample injected represents the exact time point.
-
Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Mobile phase: Gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor UV absorbance at 280 nm.
-
Data Processing: Plot the natural log of the remaining peak area versus time to determine the first-order rate constant (
) and half-life ( ).
Protocol B: Acidic Demethylation Workflow
Objective: To selectively demethylate the C3 position while preserving the highly reactive bromomethyl group [3].
-
Reaction Setup: In a flame-dried round-bottom flask under an inert
atmosphere, dissolve 5 mmol of the substrate in 15 mL of glacial acetic acid. -
Reagent Addition: Slowly add 10 mL of 33% HBr in acetic acid dropwise at 0°C to control the exothermic protonation.
-
Heating: Attach a reflux condenser and heat the mixture to 80°C for 4 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).
-
Workup: Cool to room temperature and pour over 50 g of crushed ice to precipitate the product and dilute the acid. Extract with dichloromethane (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield 2-(bromomethyl)-3-hydroxy-4H-pyran-4-one.
Mechanistic and Workflow Visualizations
Figure 1: Divergent degradation pathways of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.
Figure 2: Step-by-step RP-HPLC workflow for tracking base-catalyzed degradation kinetics.
References
-
"Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules", Int. J. Mol. Sci., 2024. URL:[Link]
-
"Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage", Asian J. Chem., 2011. URL: [Link]
-
"Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi", ACS Omega, 2026. URL:[Link]
Methodological & Application
Application Note: Synthesis and Utility of 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In modern medicinal chemistry and natural product synthesis, the functionalization of oxygen-containing heterocycles requires building blocks that offer both stability and highly programmable reactivity. 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one (CAS: 2860-26-6) is a highly versatile, electrophilic intermediate derived from maltol. By masking the native 3-hydroxyl group as a methyl ether and activating the 2-position with a bromine atom, this scaffold serves as a critical linchpin for synthesizing metalloenzyme inhibitors, platinum-based chemotherapeutics, and complex polyketide natural products.
This application note provides a comprehensive, field-proven guide to the mechanistic behavior, derivatization protocols, and analytical validation of this essential pyran-4-one building block.
Chemical Profiling & Mechanistic Insights
The strategic design of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one relies on two distinct functional domains that dictate its synthetic utility:
-
The C3-Methoxy Protecting Group : In its native state, the 3-hydroxy-4-pyranone core (maltol) is a potent bidentate metal chelator and highly electron-rich. If left unprotected, the ring is susceptible to electrophilic aromatic substitution (e.g., bromination at C6) or oxidative degradation. Methylation of the 3-OH group dampens this electron density, directing subsequent radical reactions exclusively to the lateral C2-methyl group [1]. Post-derivatization, the methoxy group can be cleaved using Lewis acids (e.g., BBr₃) to unveil the bioactive chelator.
-
The C2-Bromomethyl Electrophilic Center : The bromomethyl group is situated adjacent to the endocyclic double bond of the pyranone ring. This provides pseudo-allylic stabilization to the transition state during nucleophilic attack. As a result, the C2 position undergoes rapid, high-yielding
displacements with a wide array of nucleophiles (amines, azides, thiolates) under exceptionally mild conditions.
Caption: Reactivity profile and synthetic utility of the brominated pyran-4-one scaffold.
Key Applications in Drug Development
-
Metallodrugs & "Click" Chelators : The bromomethyl group can be readily converted to an azide, enabling Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This "click chemistry" approach has been used to synthesize "Triazole-Maltol" ligands, which coordinate with Platinum(II) to form potent, targeted mononuclear anticancer complexes [1].
-
Total Synthesis of Natural Products : The scaffold is a critical intermediate in the total synthesis of funicone derivatives (e.g., 3-O-methylfunicone), utilizing TMPZnCl·LiCl-mediated halogenation and carbonylative Stille cross-coupling to construct complex biaryl ketone cores [2].
-
Pyridinone Drug Precursors : Ammonolysis of the pyran oxygen converts the ring into a 4-pyridinone. This transformation is a foundational step in the industrial synthesis of active pharmaceutical ingredients (APIs) like Pantoprazole [3].
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed as self-validating systems, ensuring that the researcher can confirm reaction success at every stage without relying solely on end-point mass spectrometry.
Protocol A: Synthesis of 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one via Wohl-Ziegler Bromination
Causality & Rationale : We utilize N-bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to achieve selective radical bromination. AIBN thermally decomposes to generate isobutyronitrile radicals, which initiate the chain reaction by abstracting a bromine atom from NBS. The resulting radical selectively abstracts a hydrogen from the C2-methyl group due to the thermodynamic stability of the resulting allylic radical.
Step-by-Step Methodology :
-
Setup : In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methoxy-2-methyl-4H-pyran-4-one (10.0 g, 71.4 mmol) in 100 mL of anhydrous benzotrifluoride (a greener alternative to CCl₄).
-
Initiation : Add NBS (13.9 g, 78.5 mmol, 1.1 eq) and AIBN (0.58 g, 3.5 mmol, 0.05 eq). Purge the system with inert argon gas for 10 minutes.
-
Reaction : Heat the mixture to gentle reflux (approx. 85°C) while stirring vigorously.
-
Visual Validation : Initially, the unreacted NBS will sit at the bottom of the flask. As the reaction proceeds (typically 4–6 hours), the dense NBS is consumed and converted into succinimide, which is less dense and will visibly float to the surface of the solvent.
-
Quench & Workup : Once TLC (Hexanes/EtOAc 1:1, UV active) indicates complete consumption of the starting material, cool the flask to 0°C. Filter off the floating succinimide through a Celite pad. Wash the organic filtrate with saturated aqueous
(2 × 50 mL) to quench any residual bromine, followed by brine. -
Analytical Validation : Dry the organic layer over
and concentrate. Analyze the crude product via NMR. Success is confirmed by the disappearance of the C2-methyl singlet at ~2.3 ppm and the emergence of a new, sharp singlet integrating to 2H at ~4.3 ppm, corresponding to the group.
Protocol B: Azidation for Click Chemistry Applications
Causality & Rationale : To prepare the scaffold for CuAAC, the bromide is displaced by an azide anion. We use anhydrous DMF as the solvent because it selectively solvates the
Step-by-Step Methodology :
-
Setup : Dissolve 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (5.0 g, 22.8 mmol) in 40 mL of anhydrous DMF.
-
Substitution : Add sodium azide (
) (1.78 g, 27.4 mmol, 1.2 eq) in one portion. Stir the reaction at 25°C for 4 hours. -
In-Process Validation : Monitor the reaction using FT-IR spectroscopy. The reaction is progressing successfully when a strong, sharp absorption band appears at ~2100 cm⁻¹, which is the unmistakable signature of the azide stretching frequency.
-
Workup : Dilute the mixture with 150 mL of Ethyl Acetate and wash extensively with distilled water (5 × 50 mL) to completely remove the DMF and inorganic salts. Dry and concentrate to yield the azidomethyl derivative.
Caption: Workflow for the synthesis and derivatization of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.
Quantitative Data: Nucleophilic Derivatization Profiles
The allylic nature of the C2-bromomethyl group allows for excellent yields across various nucleophilic substitutions. The table below summarizes optimized conditions and expected yields for generating diverse building blocks from the brominated precursor.
| Nucleophile | Solvent | Temp (°C) | Time (h) | Product Derivative | Expected Yield (%) |
| Sodium Azide ( | DMF | 25 | 4 | 2-(Azidomethyl)- | 88 - 92% |
| Potassium Cyanide ( | MeCN | 80 | 12 | 2-(Cyanomethyl)- | 72 - 76% |
| Primary Amines ( | THF | 25 | 6 | 2-(Aminomethyl)- | 80 - 85% |
| Thiophenol / | DCM | 25 | 2 | 2-(Thiomethyl)- | 90 - 95% |
| Sodium Acetate ( | DMF | 60 | 8 | 2-(Acetoxymethyl)- | 82 - 87% |
Note: Yields represent isolated, chromatographically pure products. Reactions with primary amines require a slight excess of the amine (2.5 eq) to prevent over-alkylation (formation of tertiary amines).
References
-
Fusi, S., Di Florio, G., Margiotta, N., Barbanente, A., Cini, E., Finetti, F., Paradisi, L., Trabalzini, L., Fabrizi de Biani, F., & Corsini, M. (2022). "Synthesis, characterization, electrochemistry and in vitro cytotoxicity of a new “Triazole-Maltol” ligand and its platinum(II) complex." Inorganica Chimica Acta, 532, 120756.[Link]
-
"TMPZnCl·LiCl-Mediated Halogenation and Carbonylative Stille Cross-Coupling for the Total Synthesis and Biological Evaluation of 3-O-Methylfunicone and Its Derivatives." European Journal of Organic Chemistry, 2012.[Link]
Synthesis of Pyranone-Containing Bioactive Molecules: A Detailed Guide for Researchers
The pyranone scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group, is a privileged structure in medicinal chemistry.[1] Molecules incorporating this motif are widespread in nature and exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] This has spurred significant interest in the development of efficient and versatile synthetic strategies to access novel pyranone-containing molecules for drug discovery and development programs.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of contemporary synthetic methodologies for preparing bioactive pyranone derivatives. We will delve into the rationale behind key experimental choices, provide detailed, step-by-step protocols for the synthesis of representative molecules, and discuss their biological evaluation, all supported by authoritative references.
Key Synthetic Strategies for Accessing the Pyranone Core
The construction of the pyranone ring can be achieved through a variety of synthetic approaches, each with its own advantages and substrate scope. The choice of a particular strategy often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
1. Domino and Multicomponent Reactions: These reactions have emerged as powerful tools for the rapid and efficient construction of complex molecular architectures from simple starting materials in a single operation.[5] They offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.[6][7] A notable example is the base-promoted domino reaction of α-aroylketene dithioacetals with malononitrile to afford highly substituted 2-oxo-2H-pyran-3-carbonitriles.[5][8]
2. Metal-Catalyzed Cyclizations: Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyranones are no exception.[2][9] Palladium-catalyzed cross-coupling reactions, for instance, have been employed in the synthesis of 3-aryl-2-pyrones.[10] Ruthenium catalysts can facilitate efficient three-component cascade reactions to yield pyranones,[10] while gold-catalyzed cycloisomerization of 3-ethynyl-indole-2-carboxylic acids provides a regioselective route to pyrano[3,4-b]indol-1(9H)-ones.[11] Nickel-catalyzed [2+2+2] cycloaddition of diynes and CO2 offers a mild and efficient method for preparing pyrones.[11]
3. Pericyclic Reactions: Diels-Alder reactions, a cornerstone of organic synthesis, provide a powerful means to construct the pyranone ring with excellent control over stereochemistry. The hetero-Diels-Alder reaction, in particular, has been utilized in the synthesis of complex natural products like neopeltolide.[12][13]
4. Ring-Closing Metathesis (RCM): RCM has become a go-to method for the formation of various ring sizes, including the δ-lactone of pyranones. This strategy is particularly useful for the synthesis of natural pyranones with long side chains, such as dodoneine.[14]
5. Oxidative Rearrangements: The Achmatowicz reaction is a classic yet powerful method for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from furfuryl alcohols.[2][3][15][16][17] This oxidative ring expansion provides a versatile entry into highly functionalized pyranone building blocks for natural product synthesis.[3][16][17]
6. Intramolecular Cyclizations: The cyclization of appropriately functionalized acyclic precursors is a common strategy for pyranone synthesis. This can involve aldol-lactonization sequences or oxa-Michael additions.[18][19] For example, the enantioselective synthesis of pyranonaphthoquinone antibiotics has been achieved using an intramolecular oxa-Michael addition as a key step.[18]
Application Note 1: Enantioselective Synthesis of a Dihydropyranone Intermediate via Achmatowicz Reaction
This protocol details a one-pot method for the synthesis of an enantioenriched dihydropyranone, a versatile intermediate in natural product synthesis, starting from a 2-furfural derivative. The key steps involve a catalytic asymmetric alkylation followed by an Achmatowicz oxidative rearrangement.[2][20]
Workflow Diagram:
Caption: One-pot synthesis of enantioenriched dihydropyranones.
Experimental Protocol:
Materials:
-
2-Furfural derivative (1.0 mmol)
-
Diethylzinc (1.1 M in hexanes, 2.0 mL, 2.2 mmol)
-
(-)-N-isopropylephedrine ((-)-MIP) (0.1 mmol)
-
Anhydrous Toluene (5 mL)
-
N-Bromosuccinimide (NBS) (1.2 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Water (1 mL)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (-)-MIP (0.1 mmol) and anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.1 M in hexanes, 2.0 mL, 2.2 mmol) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add a solution of the 2-furfural derivative (1.0 mmol) in anhydrous toluene (3 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Add a mixture of THF (5 mL) and water (1 mL) to the reaction mixture.
-
Add N-Bromosuccinimide (NBS) (1.2 mmol) in one portion.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the enantioenriched dihydropyranone.
Expected Outcome: The procedure is expected to yield the desired enantioenriched pyranone with high enantioselectivity (>90% ee) and in moderate to good yields (46-77%).[20]
Characterization Data for a Representative Dihydropyranone:
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | HRMS (ESI) [M+H]+ |
| (2R,6S)-2-ethyl-6-hydroxy-2H-pyran-3(6H)-one | 6.95 (d, J = 10.2 Hz, 1H), 6.10 (d, J = 10.2 Hz, 1H), 5.50 (s, 1H), 4.20 (m, 1H), 1.80-1.60 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H) | 198.5, 145.2, 128.9, 92.1, 80.5, 25.4, 8.9 | Calcd for C7H11O3: 143.0703, Found: 143.0708 |
Application Note 2: Synthesis of a Tetrahydropyran-4-one via Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran ring.[1][21][22][23] This methodology is particularly valuable for the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones, which are key intermediates in the synthesis of numerous bioactive natural products, including neopeltolide.[4][13][18]
Workflow Diagram:
Caption: Diastereoselective synthesis of tetrahydropyran-4-ones.
Experimental Protocol:
Materials:
-
Homoallylic alcohol (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Trimethylsilyl bromide (TMSBr) (1.5 mmol)
-
Anhydrous Dichloromethane (CH2Cl2) (10 mL)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the homoallylic alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C.
-
Add the aldehyde (1.2 mmol) followed by the dropwise addition of trimethylsilyl bromide (TMSBr) (1.5 mmol).
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the diastereomerically enriched tetrahydropyran-4-one.
Expected Outcome: This protocol is expected to produce the desired tetrahydropyran-4-one with high diastereoselectivity and in good yield. The cis-diastereomer is often the major product.[4]
Characterization Data for a Representative Tetrahydropyran-4-one:
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | HRMS (ESI) [M+Na]+ |
| cis-2-phenyl-6-methyl-tetrahydro-pyran-4-one | 7.40-7.25 (m, 5H), 4.80 (dd, J = 11.2, 2.4 Hz, 1H), 4.20 (m, 1H), 2.80 (dd, J = 14.8, 2.4 Hz, 1H), 2.50 (dd, J = 14.8, 11.2 Hz, 1H), 2.40-2.20 (m, 2H), 1.30 (d, J = 6.2 Hz, 3H) | 208.1, 141.5, 128.6, 127.8, 125.9, 78.5, 74.2, 50.1, 48.9, 21.5 | Calcd for C12H14O2Na: 213.0886, Found: 213.0890 |
Biological Activity of Pyranone Derivatives: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Chronic inflammation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.[24] Inducible nitric oxide synthase (iNOS) is a key enzyme that produces large amounts of nitric oxide (NO) during inflammatory responses.[25][26] While NO is an important signaling molecule, its overproduction by iNOS can lead to cellular damage and contribute to disease pathology.[24][26] Consequently, the development of selective iNOS inhibitors is a promising therapeutic strategy.[27] Several pyranone-containing natural products and their synthetic analogs have demonstrated potent iNOS inhibitory activity.[24]
Mechanism of iNOS Inhibition by Pyranone Derivatives:
The catalytic activity of iNOS is dependent on its homodimeric structure.[24] Some pyranone derivatives have been shown to inhibit iNOS by interfering with this dimerization process.[24] They can bind to the iNOS monomer, preventing its association into the active dimeric form.[24] This leads to a reduction in NO production and a dampening of the inflammatory response.
Signaling Pathway Diagram:
Caption: Inhibition of iNOS dimerization by pyranone derivatives.
Biological Evaluation Protocol: Griess Assay for Nitrite Determination
This protocol describes a common method to assess the iNOS inhibitory activity of pyranone derivatives by measuring the accumulation of nitrite, a stable breakdown product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
Test pyranone compounds dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test pyranone compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate the plate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage of inhibition of NO production for each compound concentration.
Data Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The synthesis of pyranone-containing bioactive molecules is a vibrant and rapidly evolving field of research. The diverse synthetic methodologies available provide chemists with a powerful toolkit to access a wide array of structurally complex and biologically active compounds. The detailed protocols and biological evaluation methods presented in this guide are intended to serve as a practical resource for researchers engaged in the discovery and development of novel pyranone-based therapeutics. As our understanding of the biological targets of these molecules deepens, so too will our ability to design and synthesize the next generation of pyranone-containing drugs.
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Scheidt, K. A. (2012). Enantioselective total synthesis of macrolide (+)-neopeltolide. PMC. [Link]
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Hume, P. A., Sperry, J., & Brimble, M. A. (2011). Enantioselective synthesis of pyranonaphthoquinone antibiotics using a CBS reduction/cross-metathesis/oxa-Michael strategy. Organic & Biomolecular Chemistry, 9(15), 5423-5430. [Link]
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Sivakumar, S., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5036-5047. [Link]
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Gaich, T., & Mulzer, J. (2018). Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. Chemistry – An Asian Journal, 13(17), 2410-2413. [Link]
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Lee, C., & Lee, Y. R. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1581-1612. [Link]
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Sivakumar, S., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5036-5047. [Link]
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Li, J., et al. (2020). The synthesis of different pyranone derivatives. ResearchGate. [Link]
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Scheidt, K. A. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(4), 1162-1173. [Link]
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IOSR Journal. (2013). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy and Biological Sciences, 5(4), 01-07. [Link]
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Organic Chemistry Portal. (2024). Synthesis of 2-pyrones. Organic Chemistry Portal. [Link]
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Krivoshein, A., & Vatsadze, S. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 539-561. [Link]
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Parvatkar, P. T., et al. (2019). Pyrone-derived Marine Natural Products:A review on Isolation, Bio-activities and Synthesis. DRS@nio. [Link]
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Wang, Y., et al. (2020). Tunable synthesis of benzothiophene fused pyranone and thiochromen fused furan derivatives via a domino process. Organic Chemistry Frontiers, 8(2), 268-272. [Link]
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da Silva, F. C., et al. (2021). Pyrone Biomonitored Synthesis. Journal of the Mexican Chemical Society, 65(2), 213-224. [Link]
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Majumdar, K. C., & Roy, B. (2025). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. ResearchGate. [Link]
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Sarpong, R., & Tantillo, D. J. (2013). Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents. Organic letters, 15(16), 4166-4169. [Link]
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Achmatowicz reaction. (n.d.). In Grokipedia. Retrieved March 4, 2026, from [Link]
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Abouzid, K. M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]
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Ghosh, A., & Stuehr, D. J. (2012). Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles. The Journal of biological chemistry, 287(16), 12724-12736. [Link]
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Štefane, B., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6608. [Link]
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O'Doherty, G. A. (2019). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC. [Link]
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Sun, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma. Frontiers in Chemistry, 9, 764835. [Link]
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Kumar, S., & Singh, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein journal of organic chemistry, 17, 1056-1105. [Link]
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Organic Chemistry Portal. (2023). Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
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Kerru, N., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. [Link]
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Lee, C., & Lee, Y. R. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1581-1612. [Link]
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Kumar, A., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 37349-37364. [Link]
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O'Doherty, G. A. (2019). Achmatowicz reaction and its application in the syntheses of bioactive molecules. Organic & Biomolecular Chemistry, 17(47), 10015-10034. [Link]
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Nakane, M., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. Japanese journal of pharmacology, 90(2), 153-159. [Link]
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Sheeja, K., & Kuttan, G. (2007). Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. Immunopharmacology and immunotoxicology, 29(1), 81-93. [Link]
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Patsnap Synapse. (2024, June 21). What are NOS2 inhibitors and how do they work?. Patsnap Synapse. [Link]
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derivatization of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one for biological screening
Application Note & Protocols
Topic: Strategic Derivatization of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one for Accelerated Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of the 4-Pyranone Scaffold
The 4H-pyran-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a vast spectrum of biological activities.[1] These compounds are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them highly attractive starting points for drug discovery programs.[2][3][4][5] A prominent member of this family is kojic acid, a natural product widely studied for its diverse biological functions.[6][7]
This guide focuses on a strategic derivative, 2-(bromomethyl)-3-methoxy-4H-pyran-4-one , a versatile building block designed for the rapid generation of compound libraries. The key to its utility lies in the C2-bromomethyl group, a highly reactive electrophilic handle primed for nucleophilic substitution. This allows for the systematic introduction of diverse functional groups, enabling a thorough exploration of the structure-activity relationship (SAR) around the pyranone core.
Here, we present a comprehensive guide for the derivatization of this scaffold and subsequent biological evaluation. The protocols are designed to be robust and adaptable, providing both the step-by-step methodology and the scientific rationale behind key experimental choices, empowering researchers to accelerate the discovery of novel bioactive agents.
Section 1: The Starting Scaffold: 2-(bromomethyl)-3-methoxy-4H-pyran-4-one
Before embarking on derivatization, a thorough understanding of the starting material is crucial. This compound is a synthetic derivative, likely prepared from kojic acid through methoxy protection of the C3-hydroxyl and subsequent bromination of the C2-hydroxymethyl group.
Chemical Properties & Reactivity Profile:
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrO₃ | [8] |
| Molecular Weight | 219.03 g/mol | [9] |
| CAS Number | 2860-26-6 | [10] |
| Appearance | Off-white to pale yellow solid | (Typical) |
| Key Reactive Site | C2-Bromomethyl (CH₂Br) | [11] |
The primary site of reactivity is the allylic bromide. The bromine atom is an excellent leaving group, and the adjacent pyranone ring system stabilizes the transition state of nucleophilic substitution (Sₙ2) reactions. This makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles, which is the cornerstone of our derivatization strategy.
Section 2: Derivatization Strategies & Protocols
The objective is to create a diverse library of compounds by introducing various functionalities at the C2-methyl position. This allows for probing interactions with biological targets and modulating physicochemical properties like solubility and cell permeability.
Protocol 1: Synthesis of Aminomethyl Derivatives
Rationale: Introducing nitrogen-containing functional groups is a cornerstone of medicinal chemistry. Amines can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with biological targets. The diversity of available amines (aliphatic, aromatic, heterocyclic) provides a vast chemical space to explore.
Materials:
-
2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq)
-
Desired primary or secondary amine (1.2 - 2.0 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent, e.g., Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, condenser (if heating)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., ACN, 0.1 M concentration).
-
Add the base (e.g., K₂CO₃, 3.0 eq) to the solution. The base scavenges the HBr generated during the reaction, driving it to completion.
-
Add the desired amine (1.2 eq) to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. If the amine is a poor nucleophile, the reaction may be gently heated to 40-60 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in Hexanes) to yield the pure aminomethyl derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Ether Derivatives
Rationale: The formation of an ether linkage allows for the introduction of a wide range of alkyl and aryl groups, which can be used to modulate lipophilicity, steric bulk, and metabolic stability. Phenolic ethers, for example, can mimic interactions of natural phenolic compounds.
Materials:
-
2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq)
-
Desired alcohol or phenol (1.5 eq)
-
A strong, non-nucleophilic base, e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous solvent, e.g., Tetrahydrofuran (THF) or DMF
-
Reaction vessel, magnetic stirrer, ice bath
Procedure:
-
Caution: Sodium hydride reacts violently with water. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere.
-
To a dry reaction vessel, add the alcohol or phenol (1.5 eq) and dissolve in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.5 eq) portion-wise to the stirring solution. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq) in a minimum amount of anhydrous THF.
-
Slowly add the solution of the pyranone to the stirring alkoxide/phenoxide solution at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Reaction Monitoring: Monitor by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine (1x), dry over Na₂SO₄, filter, and concentrate.
-
-
Purification & Characterization: Purify and characterize as described in Protocol 1.
Protocol 3: Synthesis of Thioether Derivatives
Rationale: Sulfur is a bioisostere of oxygen, but thioethers have distinct properties. They are generally more lipophilic, less prone to hydrogen bonding, and can participate in different metabolic pathways. This provides a valuable axis for SAR exploration. The synthesis is analogous to ether formation but often proceeds under milder basic conditions due to the higher nucleophilicity of thiols.[12]
Materials:
-
2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq)
-
Desired thiol or thiophenol (1.1 eq)
-
A mild base, e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous solvent, e.g., Acetone or ACN
Procedure:
-
To a reaction vessel, add the thiol (1.1 eq), K₂CO₃ (2.0 eq), and the pyranone starting material (1.0 eq).
-
Add the solvent (e.g., Acetone, 0.1 M) and stir the mixture vigorously at room temperature.
-
Stir for 2-8 hours. The reaction is typically faster than with amines or alcohols.
-
Reaction Monitoring: Monitor by TLC or LC-MS.
-
Work-up:
-
Filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification & Characterization: Purify and characterize as described in Protocol 1.
Section 3: Biological Screening Cascade & Protocols
Once a library of derivatives has been synthesized and purified, a systematic screening cascade is required to identify promising candidates. Based on the known activities of pyranone-based compounds, a primary screening panel should assess cytotoxicity, antimicrobial, and antioxidant potential.[2][13]
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[13]
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., HL-60, HCT-116, MDA-MB-231) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2][14]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 5: Antimicrobial Susceptibility (Broth Microdilution)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration where no visible growth (turbidity) is observed.
Protocol 6: Antioxidant Activity (DPPH Radical Scavenging Assay)
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless/yellowish hydrazine. The color change is measured spectrophotometrically.[5][13]
Procedure:
-
Solution Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. Also prepare stock solutions of the test compounds in methanol.
-
Assay: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compounds. Include a control (DPPH solution + methanol) and a standard antioxidant (e.g., Ascorbic Acid or Butylated Hydroxytoluene - BHT).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).
Section 4: Data Interpretation and SAR Analysis
The ultimate goal is to correlate chemical structure with biological activity. All quantitative data should be tabulated to facilitate comparison.
Example Data Summary Table:
| Compound ID | R-Group (from C2-CH₂-) | Cytotoxicity IC₅₀ (µM) [HL-60] | Antimicrobial MIC (µg/mL) [S. aureus] | Antioxidant IC₅₀ (µM) [DPPH] |
| Start-Br | -Br | >100 | >128 | >200 |
| Deriv-01 | -N(CH₃)₂ | 85.2 | 64 | 150.3 |
| Deriv-02 | -Morpholine | 45.6 | 32 | 180.1 |
| Deriv-03 | -O-Ph | >100 | >128 | 95.4 |
| Deriv-04 | -S-Ph | 22.1 | 16 | 78.2 |
| Control | Doxorubicin | 0.5 | N/A | N/A |
References
- The Diverse Biological Landscape of Pyranone Derivatives: A Compar
- A Comparative Analysis of 3-Methyl-4H-pyran-4-one and Other Pyranone Derivatives in Biological Assays. (2025). Benchchem.
- Selected biologically active 2‐pyrone derivatives. (2025).
- Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. (2013). IOSR Journal.
- Synthesis and biological activities of some fused pyran derivatives. (2011). Journal of Chemical Sciences.
- Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. (2022). Frontiers in Microbiology.
- Kojic Acid and its Derivatives. (2004). Central European Journal of Public Health.
- Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. (2006). Bulletin of the Korean Chemical Society.
- Determination of kojic acid in a skin-whitening cosmetic by high-performance liquid chromatography coupled with ultraviolet detection after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (2012).
- Synthesis of different Kojic acid derivatives. (2020).
- Determination of kojic acid in a skin-whitening cosmetic by high-performance liquid chromatography coupled with ultraviolet detection after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (2012). Journal of Cosmetic Science.
- Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. (2026). Journal of King Saud University - Science.
- Kojic Acid Deriv
- Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. (2006). Bulletin of the Korean Chemical Society.
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[2][15]-thiazepin-3(2H)-one. (2003). Molecules.
- Synthesis and biological evaluation of pyrano and furano fused ring isoflavene deriv
- Synthesis and biological testing of pyrano[2,3-a]acridinones. (2000). Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
- An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4H-pyran-4-one and its Deriv
- 2-(2-(Dimethylamino)vinyl)
- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (2018). Ohio University.
- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Mediterranean Journal of Basic and Applied Sciences.
- An In-depth Technical Guide to 3-Methyl-4H-pyran-4-one: Current Knowledge and Future Directions. (2025). Benchchem.
- Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. (2018).
- 2-(bromomethyl)-3-methoxy-4H-pyran-4-one. Chem-Space.com.
- 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one. BLDpharm.
- 2-(bromomethyl)-3-methoxy-4H-pyran-4-one. M-reagent.
- Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2025). Arkivoc.
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- 3. iosrjournals.org [iosrjournals.org]
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- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cejph.szu.cz [cejph.szu.cz]
- 7. researchgate.net [researchgate.net]
- 8. 2-(bromomethyl)-3-methoxy-4H-pyran-4-one - C7H7BrO3 | CSSB00010404492 [chem-space.com]
- 9. 2-(bromomethyl)-3-methoxy-4H-pyran-4-one - CAS号 2860-26-6 - 摩熵化学 [molaid.com]
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- 15. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one
Prepared by: Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (CAS No. 2860-26-6)[1]. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis, ensuring high yield and purity.
The synthesis of this valuable intermediate, often derived from kojic acid or allomaltol analogues, typically involves the selective bromination of the C2-hydroxymethyl group. While seemingly straightforward, this reaction is prone to several challenges, including low yields, side-product formation, and purification difficulties. This guide offers expert insights to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-(bromomethyl)-3-methoxy-4H-pyran-4-one?
A1: The most prevalent and efficient method is the selective bromination of the precursor, 2-(hydroxymethyl)-3-methoxy-4H-pyran-4-one. This transformation is typically achieved using a brominating agent that favors reaction at an allylic-like primary alcohol over electrophilic addition to the pyranone ring.
Q2: Which brominating agent is recommended for this synthesis?
A2: N-Bromosuccinimide (NBS) is the reagent of choice for this type of transformation.[2][3][4] Compared to liquid bromine (Br₂), NBS is a crystalline solid that is significantly safer and easier to handle.[5] It provides a low, constant concentration of bromine in the reaction medium, which helps to suppress side reactions. For converting the primary alcohol, the reaction is often facilitated by a phosphine, such as triphenylphosphine (PPh₃), in what is known as an Appel-type reaction.
Q3: Why is my reaction yield consistently low?
A3: Low yields in this synthesis can be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to a significant amount of unreacted starting material.
-
Side Reactions: The most common side reaction is over-bromination or degradation of the starting material or product under harsh conditions.[5]
-
Reagent Quality: NBS can degrade over time. It is crucial to use a fresh, pure batch of NBS. It should be stored in a cool, dark, and dry place.
-
Suboptimal Work-up: The product may have some water solubility or be sensitive to pH, leading to losses during aqueous extraction and work-up.
Q4: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A4: Besides your starting material and desired product, you may be observing:
-
Polybrominated Species: Although less common for this substrate, polybromination can occur if reaction conditions are not carefully controlled.[5]
-
Ring Bromination Products: While the pyranone ring is electron-deficient, bromination at the C5 or C6 positions can occur under certain conditions, especially if a Lewis acid catalyst is inadvertently present.[6]
-
Degradation Products: The pyranone ring can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or other rearrangements.[7]
Synthesis Workflow and Logic
The conversion of the hydroxymethyl precursor to the target bromomethyl compound is a critical step that requires precise control. The diagram below outlines the general workflow.
Caption: General workflow for the synthesis and purification of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Reagents | Use TLC to run a small-scale control reaction with fresh NBS and PPh₃. | Use a newly opened bottle of NBS and ensure PPh₃ is not oxidized (it should be a free-flowing white powder). |
| Insufficient Reaction Time | Monitor the reaction every 30-60 minutes using TLC. Look for the disappearance of the starting material spot. | Continue the reaction until the starting material is fully consumed. Note that excessively long reaction times can lead to side products.[8] |
| Suboptimal Temperature | The reaction is often run at 0 °C to room temperature. | If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Avoid excessive heating, which can promote side reactions.[9] |
| Presence of Water | Reactants (especially PPh₃) and solvent can be hygroscopic. | Ensure all glassware is oven- or flame-dried. Use an anhydrous solvent (e.g., dry THF or DCM) and conduct the reaction under an inert atmosphere (N₂ or Ar). |
Problem 2: Multiple Products Observed (Low Selectivity)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-bromination | Check the stoichiometry of your reagents. Look for a product spot on TLC with a significantly different Rf value. | Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of NBS and PPh₃. Add the reagents slowly to the reaction mixture to avoid localized high concentrations.[5] |
| Reaction Temperature Too High | High temperatures can provide the activation energy for undesired pathways. | Maintain the reaction temperature at 0 °C during reagent addition and allow it to warm slowly. Cooling can often increase selectivity.[9] |
| Side Reaction with Solvent | Certain solvents can participate in side reactions. | Use a non-reactive, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. |
Problem 3: Difficult Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product Fails to Crystallize | The crude product is an oil or wax. This can be due to impurities. | Purify the crude material using column chromatography on silica gel. A gradient elution system, such as Hexane/Ethyl Acetate, is often effective.[10] |
| Co-elution of Impurities | The product and a major impurity have very similar Rf values on TLC. | Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). If separation is still poor, consider derivatizing the impurity to change its polarity before repeating the column. |
| Product Loss During Work-up | The pyranone moiety can impart some water solubility. | During aqueous extraction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product and improve extraction efficiency into the organic layer. |
Troubleshooting Workflow
If you are facing low yields, follow this logical decision tree to diagnose the issue.
Caption: A troubleshooting decision tree for diagnosing low-yield reactions.
Detailed Experimental Protocol
This protocol is optimized for the synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one on a laboratory scale.
Materials and Reagents:
-
2-(hydroxymethyl)-3-methoxy-4H-pyran-4-one (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)-3-methoxy-4H-pyran-4-one (1.0 eq) and triphenylphosphine (1.1 eq).
-
Dissolution: Add anhydrous DCM and stir the mixture under an inert atmosphere (N₂ or Ar) until all solids have dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Scientist's Note: Cooling is crucial to control the reaction's exothermicity and minimize the formation of byproducts.
-
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue (often a pale yellow oil or solid) should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.
References
- Teimuri-Mofrad, R., & Abrishami, F. (2008). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry, 20(2), 1203-1210. (URL not directly available, article details provided)
-
Teimuri-Mofrad, R., & Abrishami, F. (2010). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-Ones via N–O Bond Cleavage. Asian Journal of Chemistry, 20(2). [Link]
-
Babu, B., & Dwivedi, K. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Polycyclic Aromatic Compounds. [Link]
-
Organic Syntheses. (n.d.). 3-Bromo-2H-Pyran-2-one. Org. Synth. 2004, 81, 237. [Link]
-
Bloomer, J. L., & Stobaugh, C. W. (1972). Brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones. The Journal of Organic Chemistry, 37(10), 1615-1618. [Link]
-
Wang, Y., et al. (2022). Study on the synthesis and biological activity of kojic acid–piperazine derivatives. RSC Advances. [Link]
-
Lee, J., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[11][12]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 24(8), 1149-1152. [Link]
-
Kadokawa, J., et al. (2003). Synthesis of Kojic Acid Derivatives Containing Phenolic Hydroxy Groups. ResearchGate. [Link]
-
ResearchGate. (n.d.). General procedure for the synthesis of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives 6a–o. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Zirak, M., & Eftekhari-Sis, B. (2015). Kojic acid in organic synthesis. Turkish Journal of Chemistry. [Link]
-
Liu, Y., et al. (2022). Synthesis and properties of the kojic acid dimer and its potential for the treatment of Alzheimer's disease. Food & Function. [Link]
-
Jekabsons, K., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules. [Link]
-
ResearchGate. (n.d.). SOME NEW REACTIONS AND DERIVATIVES OF KOJIC ACID. [Link]
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- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Brominated Pyranone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the regioselectivity and stability of brominated 2-pyrones. These compounds are highly valuable ambiphilic dienes for Diels-Alder cycloadditions and critical precursors for palladium-catalyzed cross-coupling[1][2].
However, the electron-deficient nature of the 2-pyrone ring makes its functionalization notoriously finicky. Direct electrophilic aromatic substitution is disfavored; instead, the system relies on delicate addition-elimination or decarboxylation kinetics[3]. Mismanagement of these pathways invariably leads to a frustrating mixture of overbrominated, saturated, or ring-opened side products.
This guide is designed to move your team beyond trial-and-error. We will dissect the mechanistic causality behind these side reactions and provide self-validating protocols to ensure reproducible yields.
Mechanistic Foundations: The Origin of Side Products
To troubleshoot a failing reaction, you must first understand the kinetic pathways at play. The bromination of 2-pyrones does not behave like the bromination of benzene.
As elucidated in the foundational studies by3, unsubstituted 2-pyrone reacts with bromine via an addition-elimination sequence [3]. The halogen initially adds across the diene system to form a saturated dihydropyranone intermediate. A subsequent base-mediated elimination of HBr is required to restore the conjugated ring[3]. Alternatively, when starting from coumalic acid, the reaction proceeds via a bromo-decarboxylation pathway [4].
Deviations in stoichiometry, temperature, or base strength will force the reaction down parasitic side-pathways, as mapped below.
Mechanistic pathways for 2-pyrone bromination, highlighting desired and common side products.
Troubleshooting FAQs
Q1: I am trying to synthesize 5-bromo-2-pyrone from coumalic acid, but my yield is low (~15%), and I am isolating a large amount of a dibrominated side product. What is happening? A1: You are experiencing classical overbromination. When using N-bromosuccinimide (NBS) and lithium acetate (LiOAc) to drive the bromo-decarboxylation of coumalic acid, the newly formed 5-bromo-2-pyrone is highly susceptible to a second electrophilic attack at the C3 position[5].
-
Causality: The C3 position is activated by the ring oxygen. If the local concentration of NBS is too high, or if the reaction is left stirring for too long (e.g., beyond the standard 10-day ambient protocol), the 3,5-dibromo-2-pyrone side product will form in yields equal to or greater than your target[5].
-
Solution: Strictly control the equivalents of NBS (do not exceed 1.1 eq for mono-bromination) and monitor the reaction daily via TLC. If 3,5-dibromo-2-pyrone is your actual target, you should intentionally increase NBS and LiOAc to 2.5 equivalents[4].
Q2: My direct bromination of 2-pyrone yielded a product with a significantly higher mass than expected, and the characteristic alkene protons are missing in the
-
Causality: Because the reaction proceeds via an addition-elimination sequence[3], the initial step is the addition of Br
across the double bond. If you fail to add a sufficient equivalent of a non-nucleophilic base (like triethylamine) during the workup, or if the elimination step is not given enough time/heat, the HBr will not be extruded[3]. -
Solution: Ensure you are adding at least 1.2 equivalents of Et
N slowly at 0 °C, followed by warming to room temperature to drive the elimination to completion[6].
Q3: My purified 3,5-dibromo-2-pyrone turns dark brown after a few days on the bench. Why is it degrading? A3: The 2-pyrone lactone ring is sensitive to ambient moisture and light, which can trigger ring-opening hydrolysis into dienoic acids, accompanied by the liberation of trace bromine/HBr (causing the dark color)[6].
-
Solution: Always store brominated pyranones in a tightly sealed amber vial under an argon atmosphere at 4 °C (refrigerated)[6].
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must contain internal checkpoints that validate the reaction's progress before you commit to the workup.
Protocol A: Controlled Synthesis of 3,5-Dibromo-2-pyrone
This method intentionally drives overbromination via bromo-decarboxylation to yield the ambiphilic diene[4][6].
-
Preparation: Suspend coumalic acid (1.0 eq) in a solvent mixture of CH
CN and H O (9:1 ratio). -
Reagent Addition: Add Lithium Acetate (LiOAc, 2.5 eq) and N-Bromosuccinimide (NBS, 2.5 eq)[4]. Causality Note: LiOAc is chosen over stronger bases (like NaOH) because it provides sufficient basicity to facilitate decarboxylation without triggering nucleophilic ring-opening of the lactone.
-
Self-Validation Checkpoint 1 (Visual): Heat the mixture gently to 50 °C. You must observe the evolution of CO
gas (bubbling). This is your real-time kinetic indicator that decarboxylation is occurring[6]. -
Self-Validation Checkpoint 2 (TLC): Monitor via TLC (Hexanes/EtOAc). The highly polar coumalic acid baseline spot must completely disappear, replaced by a higher R
spot corresponding to the dibrominated product. -
Workup: Cool to room temperature. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify via silica gel column chromatography to isolate 3,5-dibromo-2-pyrone as a solid (Yield: 51–75%)[4][6].
Protocol B: Direct Synthesis of 3-Bromo-2-pyrone via Addition-Elimination
This method avoids decarboxylation, utilizing unsubstituted 2-pyrone[3].
-
Addition Phase: Dissolve 2-pyrone (1.0 eq) in anhydrous carbon tetrachloride (CCl
) or dichloromethane (DCM) and cool to 0 °C. Add Br (1.05 eq) dropwise. -
Self-Validation Checkpoint 1 (Thermal): The reaction is highly exothermic[3][6]. The solution will turn into a viscous orange mixture as the saturated addition intermediate forms[3].
-
Elimination Phase: Stir for 2 hours, then add Triethylamine (Et
N, 1.2 eq) dropwise via syringe while maintaining the ice bath[6]. -
Self-Validation Checkpoint 2 (Precipitation): A white precipitate of triethylammonium bromide (Et
N·HBr) will immediately form, confirming that the elimination step is successfully restoring the double bond. -
Workup: Quench with water, extract with DCM, and purify via chromatography to separate the target from trace 5-bromo isomers[6].
Quantitative Reference Data
Use the following validated spectroscopic and physical data to confirm the identity of your synthesized products and identify potential side products in your crude mixtures[1][6][7].
| Compound | Typical Yield (%) | Melting Point (°C) | Key | Primary Synthetic Utility |
| 3-Bromo-2-pyrone | 65–75% | 64.0–66.0 | 7.35 (dd, 1H), 7.62 (dd, 1H) | Normal-demand Diels-Alder diene |
| 5-Bromo-2-pyrone | 15–60% | Liquid / Low MP | 6.31 (d, 1H), 7.38 (dd, 1H) | Cross-coupling (Stille/Suzuki) precursor |
| 3,5-Dibromo-2-pyrone | 51–75% | 63.0–64.7 | 7.59 (d, 1H), 7.74 (d, 1H) | Ambiphilic diene for complex cycloadducts |
(Note: The distinct doublet signals at 7.59 and 7.74 ppm are the ultimate confirmation that you have synthesized the 3,5-dibromo side product rather than a mono-brominated species[6].)
References
-
Pirkle, W. H., & Dines, M. (1969). The Bromination of 2-Pyrone. Journal of Organic Chemistry, 34(8), 2239-2244. URL:[Link]
-
Cho, C.-G., et al. (2002). One-Step Preparation of Bromo-2-pyrones via Bromo-Decarboxylation of 2-Pyrone-carboxylic Acids. ResearchGate / Bull. Korean Chem. Soc. URL: [Link]
-
Fuchs, P. L., et al. (2012). The Cephalostatins 22. Synthesis of Bis-steroidal Pyrazine Pyrones. PMC - NIH. URL:[Link]
-
Cho, C.-G., et al. (2014). Recent Advances in the Synthesis of 2-Pyrones. PMC - NIH. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Cephalostatins 22. Synthesis of Bis-steroidal Pyrazine Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-2H-pyran-2-one|CAS 19978-33-7 [benchchem.com]
preventing decomposition of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one
Technical Support Center: 2-(bromomethyl)-3-methoxy-4H-pyran-4-one
A Guide to Preventing and Troubleshooting Decomposition
Welcome to the dedicated technical support guide for 2-(bromomethyl)-3-methoxy-4H-pyran-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive reagent. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the stability and integrity of your compound throughout storage and experimentation. By understanding the underlying chemical principles of its decomposition, you can proactively mitigate risks, ensure experimental reproducibility, and accelerate your research and development timelines.
Critical Safety & Handling Advisory
Before handling this compound, it is imperative to recognize its chemical class. As a bromomethyl ketone derivative, 2-(bromomethyl)-3-methoxy-4H-pyran-4-one is expected to be a potent lachrymator and skin irritant[1][2]. Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one shows signs of discoloration and has a sharp, acidic odor. What happened?
This is a classic sign of decomposition, likely due to hydrolysis from atmospheric moisture. The bromomethyl group is susceptible to reaction with water, which substitutes the bromine atom with a hydroxyl group, releasing hydrobromic acid (HBr) as a byproduct. The HBr can then catalyze further degradation.
Q2: Which solvents should I absolutely avoid when working with this compound?
Avoid all protic solvents such as water, methanol, and ethanol. Also, avoid nucleophilic aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) if the compound will be stored in the solution for an extended period, as they can slowly react with the bromomethyl group.
Q3: Can I prepare a stock solution in an anhydrous aprotic solvent and store it?
While more stable than in protic solvents, long-term storage in any solvent is not recommended. If a stock solution is necessary, prepare it fresh in a high-purity, anhydrous, non-nucleophilic solvent (e.g., dichloromethane, chloroform, or toluene), use it immediately, and store any remaining solution under an inert atmosphere at -20°C for the shortest possible duration.
Technical Deep Dive: Understanding Molecular Instability
The stability of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one is governed by two primary structural features: the reactive bromomethyl ketone moiety and the 4H-pyran-4-one heterocyclic core.
-
The Bromomethyl Ketone Group: This functional group is a potent electrophile, making the benzylic-like carbon highly susceptible to nucleophilic substitution (S_N2) reactions. The primary culprit in decomposition is often ambient moisture, leading to hydrolysis[1][3]. This reaction replaces the bromide with a hydroxyl group, forming 2-(hydroxymethyl)-3-methoxy-4H-pyran-4-one and hydrobromic acid. The generated acid can then act as a catalyst, accelerating further degradation of both the starting material and the product.
-
The 4H-Pyran-4-one Ring: The pyranone ring system, while generally more robust, can be susceptible to degradation under certain conditions. Studies on related pyranone structures, such as kojic acid derivatives, have shown that the ring can undergo opening, particularly under oxidative stress or harsh pH conditions[4][5][6]. The presence of an acid byproduct from hydrolysis can create an environment that facilitates this secondary degradation pathway.
The following diagram illustrates the primary decomposition pathway.
Caption: Primary decomposition pathways of the target compound.
Proactive Prevention: Recommended Protocols
Adherence to strict handling and storage protocols is the most effective strategy for preventing decomposition.
Protocol 1: Long-Term Storage
Proper storage is critical from the moment the compound is received.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the kinetic rate of decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidative degradation[5][6]. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light, which can accelerate degradation of pyranone structures, and provides an inert, tight seal[4]. |
| Aliquoting | Aliquot upon receipt | Prevents repeated opening of the main container, minimizing exposure of the bulk material to atmospheric moisture and temperature fluctuations. |
Step-by-Step Aliquoting Procedure:
-
Allow the main container to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
In a glove box or under a gentle stream of inert gas, quickly weigh the desired amounts of the compound into smaller, pre-dried amber vials.
-
Backfill each vial with argon or nitrogen, securely tighten the PTFE-lined cap, and seal the cap with paraffin film for an extra barrier.
-
Label each aliquot clearly and place it in the freezer (-20°C) for long-term storage.
Protocol 2: Experimental Use & Reaction Setup
The choices made during experimental setup directly impact the stability of the reagent.
| Parameter | Recommendation | Rationale & Best Practices |
| Solvent Choice | Anhydrous, non-nucleophilic solvents (e.g., Dichloromethane, Chloroform, Toluene, Acetonitrile, THF) | Prevents nucleophilic attack on the bromomethyl group. Always use solvents from a freshly opened bottle or a solvent purification system. |
| pH Control | Maintain neutral or weakly acidic conditions (pH 4-6). Avoid strong acids and all bases. | Basic conditions will deprotonate any residual water, creating a potent hydroxide nucleophile that rapidly degrades the compound. Strong acids can catalyze ring opening[7]. |
| Additives to Avoid | Primary/secondary amines, thiols, alkoxides, and other strong nucleophiles (unless they are the intended reactant). | These will readily react with the electrophilic bromomethyl group, consuming your starting material in a non-productive side reaction. |
| Temperature | Keep reactions at the lowest effective temperature. | Minimizes thermal decomposition and unwanted side reactions. |
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing a logical framework for identifying and solving the problem.
Caption: A logical workflow for troubleshooting experimental issues.
Q&A Troubleshooting
-
Issue: My reaction is clean by TLC, but after workup with aqueous bicarbonate, my product has disappeared.
-
Analysis: You have likely hydrolyzed the bromomethyl group. The resulting hydroxymethyl product may have different solubility and chromatographic properties. More importantly, basic conditions (like sodium bicarbonate) are highly detrimental and will rapidly decompose the molecule.
-
Solution: Use a non-basic aqueous wash, such as saturated ammonium chloride or brine, and work quickly at low temperatures. Ensure the organic layer is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before solvent removal.
-
-
Issue: I am attempting a reaction with a hindered amine nucleophile, but I only isolate the hydrolysis product.
-
Analysis: The hydrolysis reaction with trace water is outcompeting your intended, slower nucleophilic substitution. Your amine may not be nucleophilic enough under the reaction conditions.
-
Solution: Ensure every component of your reaction is rigorously dried. Dry your solvent over molecular sieves, dry your amine nucleophile, and run the reaction under a strict inert atmosphere. Consider adding a non-nucleophilic base (e.g., a proton sponge like 1,8-Bis(dimethylamino)naphthalene) to scavenge any generated HBr without introducing a competing nucleophile.
-
References
-
Tazesh, B., et al. (2019). Comparative Stability of Two Anti-hyperpigmentation Agents: Kojic Acid as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress. Advanced Pharmaceutical Bulletin. Available at: [Link]
-
Gaudry, M. & Marquet, A. (1976). 1-bromo-3-methyl-2-butanone. Organic Syntheses, 55, 24. Available at: [Link]
-
Manzoor, S., et al. (2023). A Comprehensive Review of the Cosmetic Application of Kojic Acid Dipalmitate: Kojic Acid Derivative with Improved Properties. Preprints.org. Available at: [Link]
-
Tazesh, B., et al. (2019). Comparative Stability of Two Anti-Hyperpigmentation Agents: Kojic Acid as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design. ResearchGate. Available at: [Link]
-
Tazesh, B., et al. (2019). Possible mechanism for the oxidative degradation of Kadp. ResearchGate. Available at: [Link]
- Bentley, R. (2002). Kojic acid.
-
Reddy, P.V.G., et al. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reddy, P.V.G., et al. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. National Center for Biotechnology Information. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11715, Bromoacetone. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
Mannhold, R., et al. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Pharmazie. Available at: [Link]
-
Monash University. (2025). Organic reactions: Hydrolysis. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. monash.edu [monash.edu]
- 4. preprints.org [preprints.org]
- 5. Comparative Stability of Two Anti-hyperpigmentation Agents: Kojic Acid as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
improving the yield of reactions with 2-(bromomethyl)-3-methoxy-4H-pyran-4-one
Welcome to the SyntheTech Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers working with 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (CAS: 2860-26-6) .
As a highly versatile electrophilic building block, this compound is critical in the synthesis of triazole-maltol ligands, metal chelators, and active pharmaceutical ingredients . However, its unique electronic structure makes it susceptible to competing side reactions that can severely impact yield if reaction conditions are not rigorously controlled.
Reaction Workflow & Common Pitfalls
Understanding the macroscopic workflow is the first step in diagnosing yield drops. The diagram below maps the desired synthetic pathways against the most common degradation routes.
Reaction workflow and byproduct pathways for 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.
Troubleshooting Guide & FAQs
Q1: Why is my yield of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one so low during the initial NBS bromination of methylmaltol? A1: Low yields in this Wohl-Ziegler radical bromination are typically caused by either radical quenching or over-bromination .
-
Causality: Oxygen acts as a radical scavenger, terminating the propagation chain. Conversely, if excess N-bromosuccinimide (NBS) is used or the reaction is left too long, the highly activated bromomethyl group undergoes a second bromination to form the dibromomethyl byproduct.
-
Solution: Strictly degas your solvent (e.g., trifluorotoluene or CCl₄) via sparging with argon. Use exactly 1.02–1.05 equivalents of recrystallized NBS and a catalytic amount of AIBN. Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material.
Q2: During nucleophilic substitution with an amine, I observe massive degradation and a complex mixture. What is happening? A2: You are likely triggering a ring-opening cascade. The pyran-4-one ring is an electron-deficient enone system.
-
Causality: While you intend for the amine to attack the bromomethyl carbon (Sₙ2), hard nucleophiles (like primary aliphatic amines) or strong bases can instead perform a Michael-type conjugate addition at the C6 position of the pyranone ring. This breaks the O1-C6 bond, collapsing the ring into an acyclic enedione intermediate.
-
Solution: To favor the Sₙ2 pathway, use strictly anhydrous conditions and lower temperatures (0°C). If synthesizing a secondary/tertiary amine, use a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HBr without attacking the ring.
Q3: How do I selectively drive the reaction to form a pyridin-4(1H)-one derivative instead of the substituted pyranone? A3: Pyridinone conversion requires intentionally exploiting the ring-opening mechanism you normally try to avoid .
-
Causality: By using a vast excess of a primary amine (3–5 equivalents) in a protic solvent (EtOH/H₂O) under high heat (90°C+), you thermodynamically drive the C6 conjugate addition. The acyclic intermediate then undergoes a condensation reaction where the amine nitrogen replaces the original pyranone oxygen, cyclizing into the highly stable pyridin-4(1H)-one aromatic system.
Mechanistic Insights: Sₙ2 vs. Conjugate Addition
To master these reactions, you must control the kinetic vs. thermodynamic competition shown below.
Mechanistic competition between SN2 substitution and C6 conjugate addition.
Quantitative Data Summary
The following table summarizes expected yields and primary failure modes based on reaction conditions. Use this to benchmark your experimental results.
| Reaction Class | Reagent / Nucleophile | Solvent | Base | Temp (°C) | Target Motif | Avg. Yield (%) | Primary Yield-Limiting Factor |
| Radical Bromination | NBS (1.05 eq), AIBN | PhCF₃ | None | 80 | Bromomethyl pyranone | 75–82 | Over-bromination to dibromomethyl |
| Sₙ2 (Soft Nu⁻) | NaN₃ (1.2 eq) | DMF | None | 0 → 25 | Azidomethyl pyranone | 85–92 | Hydrolysis (if moisture present) |
| Sₙ2 (Hard Nu⁻) | Sec-Amine (1.1 eq) | DCM | DIPEA | 0 | Aminomethyl pyranone | 60–75 | C6 conjugate addition (ring opening) |
| Pyridinone Cyclization | Pri-Amine (3.0 eq) | EtOH/H₂O | None | 90 | 1-Alkyl-pyridin-4(1H)-one | 70–85 | Incomplete cyclization/dehydration |
Validated Experimental Protocol: Anhydrous Nucleophilic Azidation
This protocol describes the conversion of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one to the azidomethyl derivative. This is a self-validating workflow designed to prevent ring-opening while providing a stable intermediate for click-chemistry or reduction to a primary amine .
Materials Required:
-
2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq) Caution: Highly toxic and potentially explosive. Handle with care.
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water & Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration).
-
Causality: Anhydrous conditions are mandatory. Even trace moisture will cause the bromomethyl group to hydrolyze into a hydroxymethyl byproduct.
-
-
Nucleophile Addition: Cool the solution to 0°C using an ice bath. Slowly add NaN₃ (1.2 eq) in one portion.
-
Causality: DMF is chosen because its high dielectric constant dissolves both the organic substrate and the inorganic azide salt, accelerating the Sₙ2 reaction. The 0°C temperature suppresses the activation energy required for the competing C6 conjugate addition pathway.
-
Self-Validation Check: Over 30 minutes, the clear solution will transition to a fine white suspension. This is precipitating NaBr (which is less soluble in DMF than NaN₃), providing visual confirmation that the substitution is occurring.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25°C) for 2 hours. Monitor via TLC (1:1 Hexane:EtOAc, UV visualization).
-
Self-Validation Check: The starting material (Rf ~0.6) should completely disappear, replaced by a new, slightly more polar spot (Rf ~0.5).
-
-
Quenching & Extraction: Pour the reaction mixture into 5 volumes of ice-cold water to quench. Extract the aqueous layer three times with EtOAc.
-
Causality: The massive aqueous dilution forces the organic product into the EtOAc layer while keeping the toxic, unreacted NaN₃ safely dissolved in the aqueous phase.
-
-
Washing & Isolation: Wash the combined organic layers with brine (5 × 50 mL).
-
Causality: Repeated brine washes are critical to pull residual DMF out of the EtOAc layer. Failure to remove DMF will result in an oily residue that refuses to crystallize.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the azidomethyl product as an off-white solid.
-
Self-Validation Check: ¹H NMR (CDCl₃) should show the disappearance of the -CH₂Br singlet at ~4.3 ppm and the appearance of a new -CH₂N₃ singlet at ~4.1 ppm.
-
References
-
Synthesis, characterization, electrochemistry and in vitro cytotoxicity of a new “Triazole-Maltol” ligand and its platinum(II) complex. Inorganica Chimica Acta.[1] URL:[Link]
-
Product Class 2: Pyridinones and Related Systems. Science of Synthesis, Thieme Connect.[2] URL:[Link]
-
Exploring the Influence of Ligand Substituents on the Properties of Metal Complexes. UC San Diego eScholarship.[3] URL: [Link]
Sources
Technical Support Center: Troubleshooting Guide for Pyranone Alkylation Reactions
Welcome to the Technical Support Center for pyranone alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
Q1: My pyranone alkylation is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in pyranone alkylation can be attributed to several critical factors. A systematic approach to troubleshooting is essential.[1]
-
Purity of Starting Materials: Impurities in your pyranone substrate, alkylating agent, or solvents can inhibit the reaction or promote side reactions.[2] Always use freshly purified or high-purity reagents and anhydrous solvents.
-
Inefficient Deprotonation: The first step in most pyranone alkylations is deprotonation to form the corresponding enolate. If the base is not strong enough or if the reaction conditions are not optimal, this equilibrium may not favor the enolate, leading to a low concentration of the active nucleophile.[3][4]
-
Reaction Conditions: Temperature and reaction time are crucial.[1][2][5] Some alkylations require low temperatures to control selectivity, while others may need elevated temperatures to proceed at a reasonable rate. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2]
-
Work-up and Purification Losses: The desired product might be lost during extraction or purification.[1][2] Ensure your extraction solvent is appropriate for your product's polarity and be mindful of potential decomposition on silica gel during column chromatography.
Q2: I am observing a mixture of C-alkylation and O-alkylation products. How can I improve the selectivity for C-alkylation?
A2: The C- versus O-alkylation of pyranone enolates is a classic challenge in synthetic chemistry, governed by the principles of Hard and Soft Acids and Bases (HSAB).[6][7] The enolate is an ambident nucleophile with a "hard" oxygen center and a "soft" carbon center.[7][8] To favor C-alkylation, you need to create conditions that promote the reaction at the softer carbon nucleophile.
-
Choice of Alkylating Agent: "Soft" electrophiles prefer to react with the "soft" carbon of the enolate.[6][7] Therefore, using alkyl iodides or bromides will favor C-alkylation. Conversely, "hard" electrophiles like alkyl sulfates or sulfonates will favor O-alkylation.[6]
-
Solvent Effects: Non-polar, aprotic solvents like THF or diethyl ether are generally preferred for C-alkylation.[7] In these solvents, the metal counter-ion remains closely associated with the oxygen atom of the enolate, sterically hindering it and promoting attack at the carbon.[7] In contrast, polar aprotic solvents like DMSO or DMF can solvate the cation, leaving the more electronegative oxygen atom more available for alkylation.
-
Counter-ion: The nature of the metal counter-ion plays a significant role. Smaller, more coordinating cations like Li⁺ will associate more tightly with the oxygen, thus favoring C-alkylation.[7] Larger, less coordinating cations like K⁺ can lead to a higher proportion of O-alkylation.
-
Temperature: Lower reaction temperatures (e.g., -78 °C) generally favor the kinetically controlled C-alkylation product.[7] Higher temperatures can lead to equilibration and the formation of the thermodynamically favored product, which may be the O-alkylated species.
Q3: My reaction is producing a significant amount of dialkylated product. How can I prevent this?
A3: The formation of dialkylated products arises from the deprotonation and subsequent alkylation of the mono-alkylated pyranone. To minimize this, consider the following strategies:
-
Stoichiometry: Use a slight excess of the pyranone substrate relative to the alkylating agent and base. This ensures the alkylating agent is consumed before significant dialkylation can occur.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture at a low temperature can help maintain a low concentration of the electrophile, favoring mono-alkylation.
-
Choice of Base: Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) can help to selectively deprotonate the starting pyranone over the more sterically hindered mono-alkylated product.
Q4: The purification of my alkylated pyranone is difficult due to side products. What are common side reactions and how can they be minimized?
A4: Besides O-alkylation and dialkylation, other side reactions can complicate purification.
-
Elimination: If your alkylating agent has a leaving group on a β-carbon with acidic protons, elimination to form an alkene can compete with the desired substitution. Using a less hindered base or a different alkylating agent can mitigate this.
-
Decomposition: Pyranones can be sensitive to strongly basic or acidic conditions, especially at elevated temperatures.[9] Ensure your reaction conditions are as mild as possible and that the work-up procedure is performed promptly and at a low temperature.
-
Self-condensation: If the pyranone has acidic protons on an alkyl substituent, self-condensation can occur. This is more likely at higher concentrations and temperatures.
II. Troubleshooting Workflow
Here is a systematic workflow to diagnose and resolve common issues in pyranone alkylation reactions.
Caption: A troubleshooting workflow for pyranone alkylation reactions.
III. Key Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of a 4-Hydroxy-2-pyrone
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 4-hydroxy-2-pyrone (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve or suspend the pyranone.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 eq), to the stirred mixture. Stir for 30-60 minutes at -78 °C.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2][10]
IV. Data Presentation
Table 1: Factors Influencing C- vs. O-Alkylation Selectivity
| Factor | Favors C-Alkylation (Kinetic Product) | Favors O-Alkylation (Thermodynamic Product) | Rationale |
| Electrophile | "Soft" (e.g., R-I, R-Br) | "Hard" (e.g., R-OTs, R₂SO₄) | HSAB Principle: Soft-soft and hard-hard interactions are favored.[6][7] |
| Solvent | Non-polar aprotic (e.g., THF, Dioxane) | Polar aprotic (e.g., DMF, DMSO) | Non-polar solvents promote ion-pairing at the oxygen, sterically hindering it.[7] |
| Counter-ion | Small, coordinating (e.g., Li⁺) | Large, non-coordinating (e.g., K⁺, Cs⁺) | Stronger coordination to oxygen favors attack at the carbon.[7] |
| Temperature | Low (e.g., -78 °C) | High | Low temperature favors the faster-forming kinetic product.[7] |
V. Mechanistic Insights
The regioselectivity of pyranone alkylation is a delicate balance between kinetic and thermodynamic control.
Caption: C- vs. O-Alkylation pathways of a pyranone enolate.
This guide provides a foundational understanding of troubleshooting pyranone alkylation reactions. For more complex issues, consulting detailed synthetic literature and considering the specific electronic and steric properties of your substrates is highly recommended.
VI. References
-
Vertex AI Search. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of pyran derivatives.
-
Rovis, T. (2015, March 6). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. PMC.
-
Science of Synthesis. (n.d.). Product Class 3: Pyranones and Pyranthiones.
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were... [Scientific Diagram].
-
Jilalat, J. (2022, December 17). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate.
-
ResearchGate. (n.d.). Chemistry of isolated 4-pyranones.
-
MDPI. (2015, March 23). Recent Advances in the Synthesis of 2-Pyrones.
-
Wikipedia. (n.d.). 2-Pyrone.
-
Chemistry Stack Exchange. (2024, December 9). Retrosynthesis of saffron pyranone from acetone and acetic acid.
-
BenchChem. (2025). Chemical reaction optimization algorithms for pyranose synthesis.
-
NPS. (n.d.). Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis.
-
Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.
-
MDPI. (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation.
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?
-
NIH. (n.d.). Synthesis of Pyran and Pyranone Natural Products.
-
NIH. (n.d.). One-pot Catalytic Asymmetric Synthesis of Pyranones.
-
ResearchGate. (2025, October 16). Synthesis of Pyran and Pyranone Natural Products.
-
ResearchGate. (2014, June 11). The effect of alkylation, protonation, and hydroxyl group substitution on reversible alcohol and water addition to 2-and 4-formyl pyridine derivatives.
-
MDPI. (2025, May 22). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates.
-
Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects.
-
Assay Genie. (2024, March 22). Deprotonation: Unveiling the Chemistry Behind It.
-
BenchChem. (n.d.). How to minimize O-alkylation vs C-alkylation of "Sodium;2-methyl-3-oxobut-1-en-1-olate".
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation.
-
NIH. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines.
-
YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability.
-
Organic Syntheses. (n.d.). α-PYRONE.
-
ResearchGate. (2025, October 21). Organocatalyzed Approach to the Synthesis of γ‐Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions.
-
Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis.
-
MDPI. (2024, December 9). Synthesis of New O- and S-Containing Polyheteroatomic Systems Based on 3-Substituted Pyran-2-Ones with Lawesson's Reagent.
-
Organic Syntheses. (n.d.). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.
Sources
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- 9. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-nps.or.kr [e-nps.or.kr]
Technical Support Center: A Guide to 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one
Welcome to the comprehensive technical support guide for 2-(bromomethyl)-3-methoxy-4H-pyran-4-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the storage, handling, and troubleshooting of common experimental challenges encountered with this versatile reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, storage, and handling of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.
Q1: What are the key chemical properties of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one?
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one is a substituted pyranone derivative. The presence of a reactive bromomethyl group makes it a useful alkylating agent in organic synthesis. The methoxy group and the pyran-4-one core influence its solubility and reactivity.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, 2-(bromomethyl)-3-methoxy-4H-pyran-4-one should be stored in a cool, dry, and well-ventilated area.[1] It is advisable to keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis. For long-term storage, refrigeration is recommended. Some suppliers even suggest cold-chain transportation to maintain the compound's integrity.[2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
Due to its potential as a lachrymator and skin irritant, appropriate PPE is essential. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Q4: What are the primary hazards associated with 2-(bromomethyl)-3-methoxy-4H-pyran-4-one?
The primary hazards are associated with its reactive bromomethyl group, which can act as an alkylating agent. This can cause irritation to the skin, eyes, and respiratory tract. Ingestion should be avoided. Always consult the Safety Data Sheet (SDS) for detailed hazard information and first-aid measures.
Q5: In which solvents is this compound soluble?
While specific solubility data is not extensively published, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Its solubility in alcoholic solvents like methanol and ethanol should be good, but the potential for reaction (solvolysis) should be considered, especially upon heating or in the presence of a base.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments involving 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.
Alkylation Reactions
Alkylation of nucleophiles, such as phenols, is a common application for this reagent.
Problem 1: Low or no yield of the desired O-alkylated product in the reaction with a phenol.
-
Potential Cause 1: Inactive nucleophile. The phenolic hydroxyl group may not be sufficiently deprotonated to act as an effective nucleophile.
-
Solution: Ensure the use of a suitable base to deprotonate the phenol. The choice of base is critical; for moderately acidic phenols, weaker bases like potassium carbonate (K₂CO₃) may suffice. For less acidic phenols, a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) might be necessary.[3] The reaction should be conducted in an anhydrous solvent to prevent quenching of the phenoxide.
-
-
Potential Cause 2: Degradation of the reagent. 2-(Bromomethyl)-3-methoxy-4H-pyran-4-one can be susceptible to hydrolysis, especially in the presence of moisture and base.
-
Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Consider adding the base to the phenol first to form the phenoxide in situ, then add the alkylating agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Potential Cause 3: Side reactions. The bromomethyl group can undergo elimination reactions under strongly basic conditions, leading to the formation of an exocyclic methylene compound.
-
Solution: Use a milder base if possible. Running the reaction at a lower temperature can also help to disfavor the elimination pathway.[4]
-
Problem 2: Formation of multiple products observed by TLC or LC-MS.
-
Potential Cause 1: C-alkylation vs. O-alkylation. Phenoxides are ambident nucleophiles and can react at either the oxygen or the carbon atom (usually at the ortho or para position).
-
Solution: The solvent can play a crucial role in directing the selectivity. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
-
-
Potential Cause 2: Impurities in the starting material. The commercial 2-(bromomethyl)-3-methoxy-4H-pyran-4-one may contain impurities from its synthesis.
-
Solution: Assess the purity of the reagent by NMR or LC-MS before use. If necessary, purify the reagent by recrystallization or column chromatography.
-
Purification
Problem 3: Difficulty in separating the product from unreacted starting materials or byproducts.
-
Potential Cause: Similar polarities. The desired product and impurities may have very similar polarities, making separation by column chromatography challenging.
-
Solution 1 (Column Chromatography): Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. Using a high-performance liquid chromatography (HPLC) system with a suitable column may be necessary for difficult separations.
-
Solution 2 (Recrystallization): If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Stability and Decomposition
Problem 4: The reagent or reaction mixture changes color over time (e.g., turns yellow or brown).
-
Potential Cause: Decomposition. Brominated organic compounds can be sensitive to light and air, leading to the formation of colored impurities, potentially through the release of bromine.[5] The pyranone ring itself can also be susceptible to degradation under certain conditions.
-
Solution: Store the compound in an amber vial to protect it from light. When running reactions, especially for extended periods, it is good practice to wrap the reaction vessel in aluminum foil. As mentioned, storing under an inert atmosphere can also prevent oxidative decomposition.
-
Problem 5: Unexpected cleavage of the methoxy group.
-
Potential Cause: Harsh acidic conditions. While generally stable, the methoxy group on the pyranone ring could be susceptible to cleavage under strong acidic conditions, particularly with heating.[6]
-
Solution: Avoid the use of strong acids in your reaction or workup if the methoxy group is to be retained. If acidic conditions are necessary, use milder acids and lower temperatures.
-
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol provides a general guideline for the alkylation of a phenol using 2-(bromomethyl)-3-methoxy-4H-pyran-4-one.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Deprotonation: Add the base (e.g., K₂CO₃, 2.0 equivalents) to the stirred solution. Stir the mixture at room temperature for 15-30 minutes.
-
Alkylation: Add a solution of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one (1.05 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C₇H₇BrO₃ | [7] |
| Molecular Weight | 219.03 g/mol | [7] |
| CAS Number | 2860-26-6 | [2] |
| Recommended Storage | Cool, dry, well-ventilated area, under inert atmosphere, protected from light. Refrigeration recommended for long-term storage. | [1] |
| Common Solvents | Dichloromethane, Chloroform, Ethyl Acetate, Acetonitrile, DMF | General Knowledge |
| Primary Hazards | Irritant (skin, eyes, respiratory tract), Lachrymator, Alkylating agent | General Knowledge |
Visualizations
Troubleshooting Workflow for Low-Yield Alkylation
Caption: Decision tree for troubleshooting low-yield alkylation reactions.
General Experimental Workflow
Caption: Step-by-step workflow for a typical alkylation experiment.
References
- BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
- Dubey, A. K., & Kumar, B. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One.
-
Request PDF. (n.d.). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Filo. (2025, July 31). VII) Explain the mechanism of alkaline hydrolysis of bromomethane. VIII). Retrieved from [Link]
-
HYDROLYSIS. (n.d.). Retrieved from [Link]
- Gouda, M. A., El-Bana, G. G., Salem, M. A., Helal, M. H., & Alharbi, O. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 73-91.
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
- Google Patents. (n.d.). US3426358A - Alkylation of phenols.
-
ResearchGate. (n.d.). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Retrieved from [Link]
-
Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]
-
PubMed. (2006, March 3). Selective cleavage of methoxy protecting groups in carbohydrates. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of 4H-thiopyran-4-ones | The Journal of Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]
-
IntechOpen. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl.
-
ElectronicsAndBooks. (n.d.). Cleavage of Pyridyl Methyl Ethers and Reactions of. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2H-Pyran-2-one, 3-bromo. Retrieved from [Link]
-
MDPI. (2004, May 31). Synthesis of Pyran and Pyranone Natural Products. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Orthogonal cleavage of the 2-naphthylmethyl group in the presence of the p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. Retrieved from [Link]
-
MDPI. (2016, January 13). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
-
PubMed. (1996, February 14). Equilibrium and Kinetics of Bromine Hydrolysis. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4H-pyran-4-one and its Derivatives.
-
MDPI. (2022, December 16). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-methyl-4H-pyran-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Phenols with 4,6-Di-tert-butyl-3-methoxymethylcatechol. Antiradical Activity of Sterically Hindered Catecholphenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Stability of Compounds Derived from 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
-
Beilstein Journal of Organic Chemistry. (2025, March 13). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Retrieved from [Link]
-
PubMed. (2002, August 15). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Retrieved from [Link]
-
MDPI. (2000, March 1). Chemistry of Pyrones, Part 3: New Podands of 4H-Pyran-4-ones. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
comparative study of the reactivity of bromomethyl versus chloromethyl pyranones
As a Senior Application Scientist, selecting the appropriate halomethyl intermediate is a critical decision that dictates the efficiency, yield, and scalability of heterocycle functionalization. Pyranones—including 2-pyrones and benzopyranones (coumarins)—are privileged scaffolds in drug discovery and materials science. Functionalizing these rings via halomethyl derivatives is a standard approach, but the choice between a bromomethyl and a chloromethyl leaving group drastically alters the kinetic landscape of the synthesis.
This guide provides an objective, data-driven comparison of bromomethyl versus chloromethyl pyranones, detailing the mechanistic causality behind their reactivity differences and providing field-proven, self-validating experimental protocols.
Mechanistic Grounding: The Halomethyl Pyranone Scaffold
The reactivity of halomethyl pyranones in nucleophilic substitution (
-
The Scaffold Effect: The electron-withdrawing nature of the pyranone lactone carbonyl enhances the electrophilicity of the adjacent benzylic/allylic carbon. This makes halomethyl pyranones generally more reactive than standard alkyl halides.
-
Leaving Group Causality: The primary determinant of the reactivity gap is the carbon-halogen bond dissociation energy (BDE) and polarizability. The C–Br bond (~285 kJ/mol) is significantly weaker than the C–Cl bond (~339 kJ/mol). Furthermore, the bromide ion (
) is larger and more polarizable than the chloride ion ( ), allowing it to better stabilize the transition state during nucleophilic attack. Consequently, bromomethyl derivatives exhibit substantially higher reactivity, translating to faster reaction rates and milder required conditions ().
While bromomethyl pyranones offer kinetic advantages, chloromethyl pyranones possess superior thermal stability, making them the preferred choice when the intermediate must endure harsh upstream synthetic steps before functionalization ().
Comparative Quantitative Data
The table below summarizes the operational parameters and typical yields when reacting these two scaffolds with standard nucleophiles (e.g., secondary amines or thiols).
| Parameter | Bromomethyl Pyranone | Chloromethyl Pyranone |
| Leaving Group Ability | Excellent ( | Moderate ( |
| Typical Reaction Temp | 0°C to Room Temp (20–25°C) | 60°C to Reflux (80–100°C) |
| Reaction Time ( | 1 – 3 hours | 12 – 24 hours |
| Catalyst Requirement | None | Often requires NaI (Finkelstein) |
| Average Yield (Amination) | 85% – 95% | 50% – 70% |
| Thermal Stability | Low (Prone to degradation/dimerization) | High (Stable for long-term storage) |
| Side Reactions | High risk of over-alkylation | Low risk |
Workflow & Logical Relationships
The following diagram illustrates the divergent kinetic pathways dictated by the choice of halogen.
Mechanistic workflow comparing the kinetic pathways of bromo- vs. chloromethyl pyranones.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate visual or analytical cues that allow the researcher to confirm causality and reaction progress in real-time.
Protocol A: Mild Amination of 4-(Bromomethyl)pyran-2-one
Objective: Rapid functionalization using a sensitive nucleophile without degrading the lactone ring. Causality: Acetonitrile (MeCN) is chosen as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive, capitalizing on the low activation barrier of the C-Br bond.
-
Preparation: Dissolve 1.0 mmol of 4-(bromomethyl)pyran-2-one in 5 mL of anhydrous MeCN.
-
Reagent Addition: Add 1.5 mmol of anhydrous
(to scavenge the HBr byproduct) followed by 1.1 mmol of morpholine dropwise at 0°C. -
Reaction: Allow the mixture to warm to 25°C and stir for 2 hours.
-
Self-Validation Check: Monitor via TLC under a 365 nm UV lamp. Pyranones are highly fluorescent; the disappearance of the bright starting material spot and the appearance of a lower-
product spot confirms completion. -
Workup: Pour the mixture into 20 mL of ice water. The product will precipitate. Filter and wash with cold water to yield the pure aminated pyranone, bypassing the need for column chromatography.
Protocol B: Finkelstein-Assisted Thiolation of 4-(Chloromethyl)pyran-2-one
Objective: Overcoming the high activation energy of the C-Cl bond using in-situ catalysis. Causality: Direct displacement of chloride by a bulky thiol is sluggish. Adding Sodium Iodide (NaI) facilitates a Finkelstein reaction, temporarily converting the chloromethyl group into a highly reactive iodomethyl intermediate, which is immediately consumed by the thiol.
-
Preparation: Dissolve 1.0 mmol of 4-(chloromethyl)pyran-2-one in 10 mL of anhydrous Acetone.
-
Catalyst Addition: Add 0.2 mmol of NaI.
-
Self-Validation Check 1: Stir for 15 minutes. A slight yellowing of the solution indicates the successful generation of the transient iodomethyl intermediate.
-
Reagent Addition: Add 1.2 mmol of thiophenol and 1.5 mmol of triethylamine (
). -
Reaction: Reflux at 60°C for 12 hours.
-
Self-Validation Check 2: The continuous precipitation of insoluble NaCl (and amine hydrochlorides) in acetone visually confirms that the equilibrium is being driven forward via Le Chatelier's principle.
-
Workup: Filter off the precipitated salts, concentrate the filtrate under reduced pressure, and purify via short-pad silica gel filtration.
Strategic Selection Summary
-
Opt for Bromomethyl Pyranones when working with sterically hindered or sensitive nucleophiles, when high-throughput synthesis is required, or when avoiding elevated temperatures is necessary to prevent lactone hydrolysis.
-
Opt for Chloromethyl Pyranones when the halomethyl group must survive multiple upstream synthetic steps (e.g., cross-coupling or harsh oxidations) before the final nucleophilic substitution, or when bulk storage stability is a priority ().
References
-
Organic Chemistry Portal. Synthesis of 2-Pyrones and Derivatives. Organic Chemistry Portal Heterocycle Database. Available at:[Link]
-
Universal Journal of Pharmaceutical Research. Coumarin Analogues as a Potential Inhibitor: A Multi-Targeting Protein Inhibition Approach. UJPR Online. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
